molecular formula C4H10OS B14503155 (Propylsulfanyl)methanol CAS No. 62839-42-3

(Propylsulfanyl)methanol

Cat. No.: B14503155
CAS No.: 62839-42-3
M. Wt: 106.19 g/mol
InChI Key: ALNLHBUPMBTWEN-UHFFFAOYSA-N
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Description

(Propylsulfanyl)methanol, systematically named [4-(Propylsulfanyl)phenyl]methanol (IUPAC), is an organosulfur compound with the molecular formula C₁₀H₁₄OS (molecular weight: 182.28 g/mol). Its structure consists of a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the para position and a propylsulfanyl (-S-C₃H₇) group . Key identifiers include:

  • SMILES: CCCSC1=CC=C(C=C1)CO
  • InChIKey: RYWYOZGLMRKATO-UHFFFAOYSA-N .
    The compound is used in synthetic chemistry, particularly as an intermediate in pharmaceuticals, such as α-glucosidase inhibitors derived from benzimidazole scaffolds .

Properties

CAS No.

62839-42-3

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

IUPAC Name

propylsulfanylmethanol

InChI

InChI=1S/C4H10OS/c1-2-3-6-4-5/h5H,2-4H2,1H3

InChI Key

ALNLHBUPMBTWEN-UHFFFAOYSA-N

Canonical SMILES

CCCSCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Propylsulfanyl)methanol can be synthesized through various methods. One common approach involves the reaction of propyl mercaptan (propylthiol) with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{HCHO} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}_2\text{OH} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts may also be employed to facilitate the reaction and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

(Propylsulfanyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Propylsulfanyl aldehyde or propylsulfanyl carboxylic acid.

    Reduction: Propylsulfanyl alkane.

    Substitution: Propylsulfanyl halides.

Scientific Research Applications

(Propylsulfanyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Propylsulfanyl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the propylsulfanyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

Structural Isomers: Branching Effects

[4-(Propan-2-ylsulfanyl)phenyl]methanol () is a structural isomer of (propylsulfanyl)methanol, where the propyl chain is branched (isopropyl group). Such structural variations are critical in drug design, where branching can enhance metabolic stability or reduce toxicity .

Sulfur Oxidation State: Sulfanyl vs. Sulfonyl

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol () replaces the sulfanyl (-S-) group with a sulfonyl (-SO₂-) group. Sulfonyl groups are strongly electron-withdrawing, increasing the acidity of adjacent protons (e.g., -CH₂OH) and altering reactivity in nucleophilic substitutions. This compound’s alkyne substituent also introduces rigidity, affecting conjugation in aromatic systems .

Functional Group Substitutions

  • [4-(Propylsulfamoyl)phenyl]boronic acid (): Replaces the hydroxymethyl group with a boronic acid (-B(OH)₂) and the sulfanyl with sulfamoyl (-SO₂NH₂). Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, while sulfamoyl groups enhance hydrogen-bonding capacity, influencing solubility and target binding in medicinal chemistry .
  • [4-(Propylthio)phenyl]amine hydrochloride (): Substitutes -CH₂OH with an amine (-NH₂), which is protonated to -NH₃⁺Cl⁻. This increases water solubility and basicity, making it suitable for ionic interactions in drug-receptor binding .

Heterocyclic Derivatives

1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl)methanol () incorporates a pyrazole ring instead of benzene. Such heterocycles are common in agrochemicals and pharmaceuticals due to their metabolic stability .

α-Glucosidase Inhibitory Activity

Benzimidazole derivatives containing the propylsulfanyl group, such as 2-[(substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide , exhibit potent α-glucosidase inhibition (IC₅₀: 12.88–44.35 μg/mL vs. acarbose: 40.06 μg/mL) . The propylsulfanyl moiety likely enhances lipophilicity, improving membrane permeability and target engagement.

Pharmacological Potential vs. Simpler Analogues

Comparatively, sulfonyl or amine derivatives (–11) may exhibit divergent pharmacokinetic profiles due to differences in polarity and electronic effects.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Key Structural Features Potential Applications
[4-(Propylsulfanyl)phenyl]methanol C₁₀H₁₄OS -CH₂OH, -S-C₃H₇ Linear alkyl chain, para-substituted phenyl Pharmaceutical intermediates
[4-(Propan-2-ylsulfanyl)phenyl]methanol C₁₀H₁₄OS -CH₂OH, -S-C₃H₇ (branched) Branched alkyl chain Enhanced metabolic stability
[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol C₁₀H₁₀O₃S -CH₂OH, -SO₂-C≡CH Sulfonyl group, alkyne Reactive intermediates
[4-(Propylthio)phenyl]amine hydrochloride C₉H₁₄ClNS -NH₃⁺Cl⁻, -S-C₃H₇ Ionic amine, para-substituted phenyl Drug candidates

Biological Activity

(Propylsulfanyl)methanol is a compound characterized by its unique structural features, including a hydroxyl group and a propylsulfanyl moiety. This combination suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula: C4_4H9_9OS
  • Molecular Weight: 105.18 g/mol

The presence of the hydroxyl group enhances solubility in biological systems, while the propylsulfanyl group influences reactivity and binding properties, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially modulating their functions.
  • Nucleophilic Attack: The sulfur atom in the propylsulfanyl group may participate in nucleophilic substitution reactions, affecting enzymatic pathways and cellular processes.

Antimicrobial Activity

Research indicates that compounds with sulfanyl groups often exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated, but similar compounds have demonstrated effectiveness against bacteria and fungi.

Antioxidant Properties

Compounds containing sulfur have been linked to antioxidant activities. The potential of this compound to scavenge free radicals could contribute to protective effects against oxidative stress in biological systems.

Case Study 1: Methanol Poisoning

A relevant context for understanding the implications of this compound is its relationship to methanol toxicity. A study reported cases of methanol poisoning resulting in severe metabolic disturbances and organ failure. While this does not directly involve this compound, it highlights the importance of understanding alcohol derivatives in toxicological assessments .

Case Study 2: Synthesis and Biological Evaluation

In a study investigating various sulfanyl compounds, this compound was synthesized and evaluated for its biological activity. Preliminary results indicated potential interactions with cellular pathways that could be leveraged for therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
MethanolSimple alcoholToxicity, metabolic disturbances
EthanolSimple alcoholAntimicrobial, psychoactive
PropanolSimple alcoholSolvent properties
This compoundAlcohol with sulfanylPotential antimicrobial/antioxidant

The unique presence of the sulfanyl group in this compound differentiates it from other simple alcohols, potentially endowing it with distinct biological activities.

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